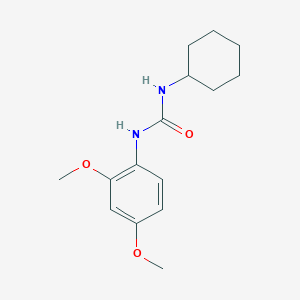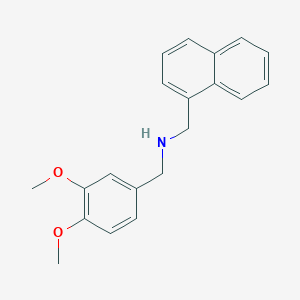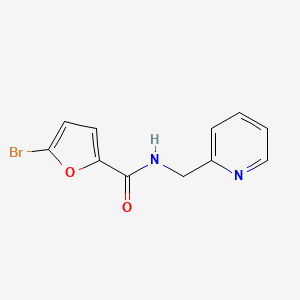
2,2'-(1H-benzimidazol-2-ylimino)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(1H-benzimidazol-2-ylimino)diethanol, also known as BID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BID is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2,2'-(1H-benzimidazol-2-ylimino)diethanol is not fully understood, but it is believed to interact with specific molecular targets in cells. This compound has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression by modifying the acetylation status of histones. These interactions may contribute to the anticancer and antiviral properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. This compound has also been shown to inhibit the replication of influenza virus and induce the expression of antiviral cytokines in cells. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which may affect gene expression and cellular processes such as differentiation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-(1H-benzimidazol-2-ylimino)diethanol has several advantages and limitations for lab experiments. One advantage of this compound is its versatility as a ligand in metal-catalyzed reactions and as a building block for the synthesis of metal-organic frameworks. This compound also has potential applications in biomedical research as an anticancer, antiviral, and antibacterial agent. However, this compound has some limitations, including its limited solubility in water and some organic solvents, which may affect its activity and bioavailability. This compound also has potential toxicity, and further studies are needed to determine its safety and efficacy in different applications.
Orientations Futures
There are several future directions for the study of 2,2'-(1H-benzimidazol-2-ylimino)diethanol. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, viral, and bacterial infections. Further studies are needed to determine the mechanism of action of this compound and its specificity for different molecular targets. Another direction is to explore the potential of this compound as a building block for the synthesis of metal-organic frameworks with specific properties and applications. Finally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for different applications.
Conclusion:
This compound, or this compound, is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. This compound has potential applications as an anticancer, antiviral, and antibacterial agent, as well as a building block for the synthesis of metal-organic frameworks. Further studies are needed to determine the safety and efficacy of this compound in different applications and optimize its synthesis method and properties.
Méthodes De Synthèse
2,2'-(1H-benzimidazol-2-ylimino)diethanol can be synthesized using different methods, including the reaction of 2-aminobenzimidazole with ethylene glycol and formaldehyde. The reaction produces this compound as a white crystalline solid with a melting point of 183-185°C. Other methods for synthesizing this compound include the reaction of 2-aminobenzimidazole with ethylene oxide and the reaction of 2-aminobenzimidazole with diethylene glycol and formaldehyde. These methods provide different yields and purity of this compound, and the choice of synthesis method depends on the specific application and requirements of the compound.
Applications De Recherche Scientifique
2,2'-(1H-benzimidazol-2-ylimino)diethanol has been studied for its potential applications in various fields, including biomedical research, catalysis, and materials science. In biomedical research, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its antiviral activity against influenza virus and antibacterial activity against Staphylococcus aureus. In catalysis, this compound has been used as a ligand in metal-catalyzed reactions, and in materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
2-[1H-benzimidazol-2-yl(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-7-5-14(6-8-16)11-12-9-3-1-2-4-10(9)13-11/h1-4,15-16H,5-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHVAQJODYIXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)
![methyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B5865931.png)

![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)

![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

![N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)


